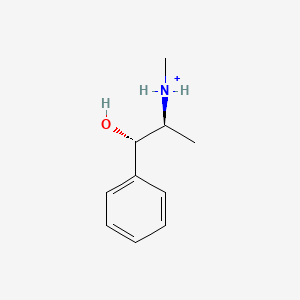

(1S,2S)-(+)-Pseudoephedrine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pseudoephedrine(1+) is an organic cation obtained by protonation of the secondary amino function of pseudoephedrine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudoephedrine. It is an enantiomer of a (1R,2R)-pseudoephedrine(1+).

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Decongestant Properties

(1S,2S)-(+)-Pseudoephedrine is widely used as a sympathomimetic medication to relieve nasal congestion. Its mechanism involves vasoconstriction of blood vessels in the nasal passages, leading to reduced tissue swelling and mucus production. Studies have shown that it significantly outperforms other decongestants like phenylephrine in terms of efficacy .

Table 1: Comparison of Decongestant Efficacy

| Compound | Efficacy (Nasal Congestion Score Change) | Side Effects |

|---|---|---|

| This compound | Significant improvement vs. placebo (P < 0.01) | Mild hypertension |

| Phenylephrine | Not significantly different from placebo (P = 0.56) | None reported |

1.2 Cardiovascular Effects

While effective for congestion relief, this compound can cause cardiovascular side effects such as increased blood pressure and heart rate. A systematic review indicated a small but significant increase in systolic blood pressure and heart rate among users .

Pharmaceutical Applications

2.1 Chiral Auxiliary in Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis processes. It is utilized to create enantioenriched compounds, enhancing the yield of desired products in organic synthesis .

Case Study: Synthesis of Oxazolidine Derivatives

- Objective: To synthesize oxazolidine derivatives using this compound.

- Method: Condensation with N,N-diisopropyl-2-formyl-1-naphthamide.

- Outcome: The reaction produced a single diastereomer with high selectivity.

Research Applications

3.1 Performance Enhancement in Sports

Research indicates that this compound has been used as a performance-enhancing substance due to its sympathomimetic effects. A systematic review found that while therapeutic doses had minimal effects on athletic performance, higher doses showed significant improvements in heart rate and exercise performance .

Table 2: Performance Effects at Varying Doses

| Dose (mg) | Heart Rate Increase (beats/min) | Performance Improvement |

|---|---|---|

| 60-120 | Minimal | No significant effect |

| ≥180 | Significant | Improved time trials |

Propiedades

Fórmula molecular |

C10H16NO+ |

|---|---|

Peso molecular |

166.24 g/mol |

Nombre IUPAC |

[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-methylazanium |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/p+1/t8-,10+/m0/s1 |

Clave InChI |

KWGRBVOPPLSCSI-WCBMZHEXSA-O |

SMILES |

CC(C(C1=CC=CC=C1)O)[NH2+]C |

SMILES isomérico |

C[C@@H]([C@H](C1=CC=CC=C1)O)[NH2+]C |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)[NH2+]C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.